![molecular formula C15H16N2O3S B5533510 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5533510.png)
2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives typically involves multiple steps, starting from simple thiophene compounds and incorporating various functional groups to achieve the desired chemical structure. For example, Amr et al. (2010) discuss the synthesis of novel thiophene derivatives by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents, confirmed through IR, 1H NMR, MS spectral data, and elemental analysis (Amr et al., 2010).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common methods used for analyzing the molecular structure of synthesized compounds. For instance, Chakraborty et al. (2007) detailed the crystal and molecular structure analysis of a piroxicam derivative, a compound related to thiophene derivatives, utilizing X-ray powder structure analysis. This method reveals the molecular geometry, including bond lengths and angles, providing insights into the compound's molecular structure (Chakraborty et al., 2007).
Chemical Reactions and Properties
Thiophene derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, which modify their chemical properties for targeted applications. Shipilovskikh et al. (2009) synthesized enamino keto form compounds by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with different reagents, demonstrating the versatility of thiophene derivatives in chemical reactions (Shipilovskikh et al., 2009).
properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-8-9(2)21-15(12(8)13(16)18)17-14(19)10-4-6-11(20-3)7-5-10/h4-7H,1-3H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWXCFYTXNRXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide |
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